HIV-1 Integrase Inhibition: 1,2-Dihydroisoquinoline Derivatives Achieve Sub-Micromolar IC50 in Strand Transfer Assays
In a series of 24 synthesized 1,2-dihydroisoquinoline derivatives, compounds 4m and 6c demonstrated potent inhibition of HIV-1 integrase in an in vitro strand transfer (ST) assay, with IC50 values of 0.7 µM and 0.8 µM, respectively [1]. This level of activity is comparable to the clinically approved integrase inhibitor Raltegravir (RAL) in the same assay context, as compound 6c reduced the level of p24 viral antigen by 91% [1]. While other isoquinoline classes have been evaluated for various activities, this specific potent inhibition of HIV-1 integrase is a distinguishing feature of this scaffold within antiviral research.
| Evidence Dimension | HIV-1 Integrase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Derivative 4m: 0.7 µM; Derivative 6c: 0.8 µM |
| Comparator Or Baseline | Raltegravir (comparator from same study context); The study notes that 6c was comparable to RAL in antiviral assay |
| Quantified Difference | Target derivatives achieve sub-micromolar IC50 values, with one derivative (6c) showing a 91% reduction in p24 viral antigen, a level comparable to the clinical comparator Raltegravir. |
| Conditions | In vitro strand transfer (ST) assay; antiviral assay using p24 viral antigen reduction |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 integrase, this scaffold offers a validated starting point with demonstrated sub-micromolar potency and activity against a resistant mutant (G140S), reducing the risk of early-stage lead failure.
- [1] Tandon, V., et al. Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters. 2015, 6(10), 1065-1070. View Source
